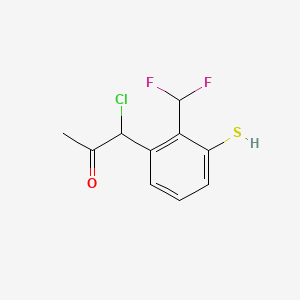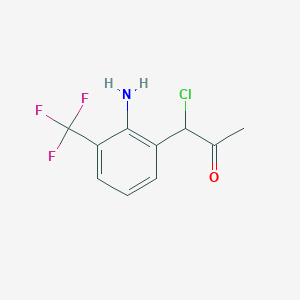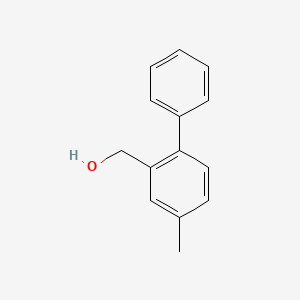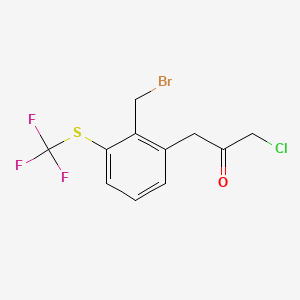
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
準備方法
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chloropropanone moiety can also participate in various chemical reactions, further modulating the compound’s biological activity.
類似化合物との比較
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but lacks the chloropropanone moiety.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-ol: Contains a hydroxyl group instead of the ketone.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropane: Lacks the carbonyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H9BrClF3OS |
|---|---|
分子量 |
361.61 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-9-7(4-8(17)6-13)2-1-3-10(9)18-11(14,15)16/h1-3H,4-6H2 |
InChIキー |
ASIYJCLKMMWOIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CBr)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


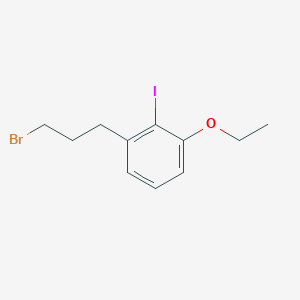
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)


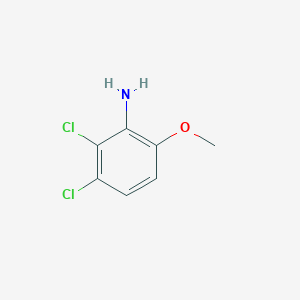
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)

